molecular formula C28H36ClN5O5 B197682 Morphiceptin hydrochloride CAS No. 87777-29-5

Morphiceptin hydrochloride

Cat. No.: B197682
CAS No.: 87777-29-5
M. Wt: 558.1 g/mol
InChI Key: ARSDMYCQCLQDBN-UHFFFAOYSA-N
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Description

Morphiceptin hydrochloride is a tetrapeptide compound with the chemical formula C28H35N5O5 . It is derived from the milk protein β-casein and is known for its high specificity as an agonist for μ-opioid receptors.

Mechanism of Action

Target of Action

Morphiceptin hydrochloride is a tetrapeptide (Tyr-Pro-Phe-Pro-NH2) that acts as a selective μ-opioid receptor agonist . It has over 1,000 times selectivity for μ- over δ-opioid receptors . The μ-opioid receptors are primarily responsible for the analgesic effects of opioids.

Mode of Action

This compound interacts with its target, the μ-opioid receptors, by binding to them . This binding triggers a series of biochemical reactions that result in the analgesic effects of the compound . The compound’s interaction with its targets can be reversed by naloxone, indicating that its analgesic effect is mediated by the μ-opioid receptor .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the opioid signaling pathway. By acting as an agonist at the μ-opioid receptors, this compound can modulate the perception of pain in the nervous system . The downstream effects of this interaction include analgesia and a decrease in the perception of pain .

Pharmacokinetics

It is known that the compound is soluble in water and methanol , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The primary result of this compound’s action is analgesia, or a decrease in the perception of pain . This is achieved through its interaction with the μ-opioid receptors in the nervous system . Additionally, this compound has been shown to diminish slow and fast GABA-induced inward currents in Lymnaea stagnalis L. neurons .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment could potentially affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as naloxone, can influence the compound’s action by reversing its effects

Biochemical Analysis

Biochemical Properties

Morphiceptin hydrochloride interacts with various biomolecules, primarily the μ-opioid receptors . It has over 1,000 times selectivity for μ- over δ-opioid receptors . This interaction is crucial in its role in biochemical reactions, particularly in pain management .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with μ-opioid receptors, impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit spontaneous firing in rat locus coeruleus neurons .

Molecular Mechanism

The mechanism of action of this compound is primarily through its binding interactions with μ-opioid receptors . It exerts its effects at the molecular level, including enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, when injected intracerebroventricularly, this compound had an analgesic ED50 of 1.7 nmol per animal

Metabolic Pathways

Given its interaction with μ-opioid receptors, it’s likely that it plays a role in opioid signaling pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are largely determined by its interaction with μ-opioid receptors

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its interaction with μ-opioid receptors

Preparation Methods

Synthetic Routes and Reaction Conditions: Morphiceptin hydrochloride can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical reaction conditions include the use of coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid (TFA), water, and scavengers .

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency. The final product is purified using high-performance liquid chromatography (HPLC) and lyophilized for storage and distribution .

Chemical Reactions Analysis

Types of Reactions: Morphiceptin hydrochloride primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide (NaN3) or thiol compounds.

Major Products: The major products formed from these reactions include modified peptides with altered functional groups, which can be analyzed using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Scientific Research Applications

Morphiceptin hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

    β-Casomorphin: A heptapeptide derived from β-casein with lower μ-opioid receptor affinity compared to morphiceptin.

    Endomorphin-1 and Endomorphin-2: Tetrapeptides with similar μ-opioid receptor selectivity but different amino acid sequences.

    Dynorphin: An opioid peptide with high affinity for κ-opioid receptors.

Uniqueness: Morphiceptin hydrochloride is unique due to its high selectivity for μ-opioid receptors and its potent analgesic effects. Unlike other opioid peptides, it has a specific tetrapeptide sequence (Tyr-Pro-Phe-Pro-NH2) that confers its high receptor affinity and specificity .

Properties

IUPAC Name

1-[2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[1-(2-carbamoylpyrrolidin-1-yl)-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H35N5O5.ClH/c29-21(16-19-10-12-20(34)13-11-19)27(37)33-15-5-9-24(33)26(36)31-22(17-18-6-2-1-3-7-18)28(38)32-14-4-8-23(32)25(30)35;/h1-3,6-7,10-13,21-24,34H,4-5,8-9,14-17,29H2,(H2,30,35)(H,31,36);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSDMYCQCLQDBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36ClN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585219
Record name Tyrosylprolylphenylalanylprolinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87777-29-5
Record name Tyrosylprolylphenylalanylprolinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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